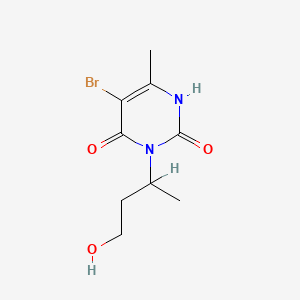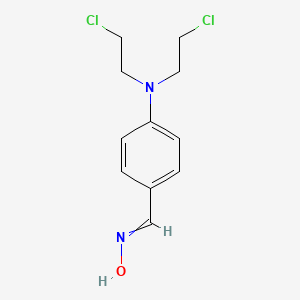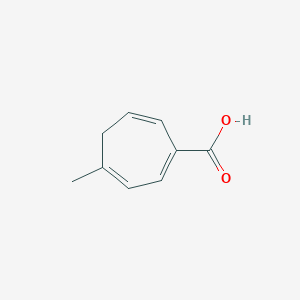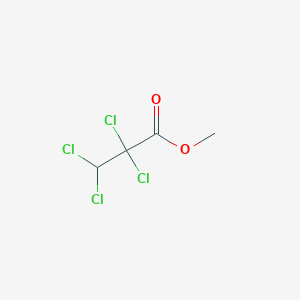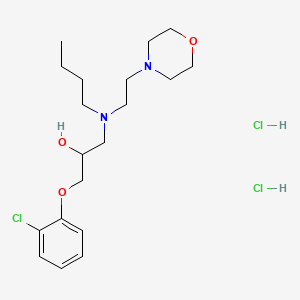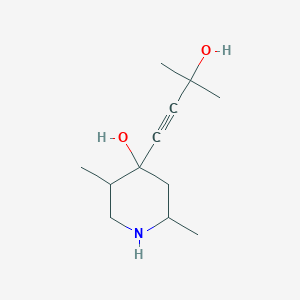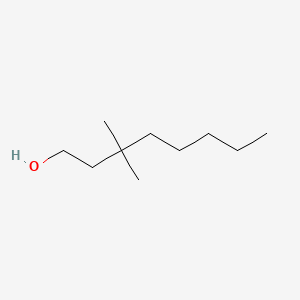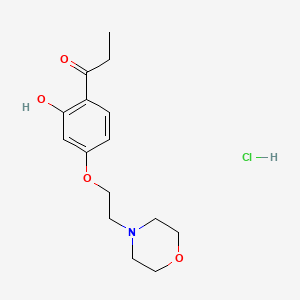
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione, with additional phenyl and methoxyphenyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of N-substituted maleimides with appropriate arylamines. One common method includes the reaction of 3,4-dimethylmaleic anhydride with N3-substituted amidrazones . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α . This inhibition occurs through the compound’s interaction with signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: Known for its anti-inflammatory and antimicrobial activities.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-: Another derivative with similar structural features.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methoxyphenyl groups makes it particularly interesting for medicinal chemistry applications.
属性
CAS 编号 |
21724-94-7 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-14-9-7-12(8-10-14)15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI 键 |
VBZZBBKMJFOLNA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
